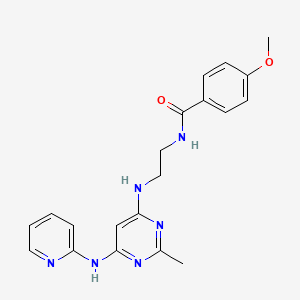

4-methoxy-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-14-24-18(13-19(25-14)26-17-5-3-4-10-21-17)22-11-12-23-20(27)15-6-8-16(28-2)9-7-15/h3-10,13H,11-12H2,1-2H3,(H,23,27)(H2,21,22,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJOBVWIVAMXQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is collagen prolyl 4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are key components of the extracellular matrix and connective tissue.

Biological Activity

4-Methoxy-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group, a pyrimidine ring, and an amino ethyl linker, which are critical for its biological activity.

Synthesis

The synthesis of this compound involves several steps, including the formation of the pyrimidine derivative followed by coupling reactions with the methoxybenzamide moiety. The detailed synthetic pathway is crucial for optimizing yield and purity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro assays have shown that it can inhibit cell proliferation in various human cancer cell lines. For instance:

- IC50 Values : The compound showed IC50 values below 10 µM against HepG2 and A549 cell lines, indicating potent anti-proliferative activity .

The biological mechanism underlying the anticancer activity appears to involve:

- Inhibition of RXRα : The compound acts as a selective antagonist of retinoid X receptor alpha (RXRα), which is implicated in cancer progression .

- Induction of Apoptosis : It stimulates caspase-3 activity and leads to poly ADP-ribose polymerase (PARP) cleavage, suggesting activation of apoptotic pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrimidine ring and the benzamide moiety significantly affect biological activity. Key findings include:

| Compound Variant | IC50 (µM) | Mechanism |

|---|---|---|

| Parent Compound | <10 | RXRα Antagonism |

| Modified Variant A | >100 | Reduced Activity |

| Modified Variant B | <5 | Enhanced Activity |

These results highlight the importance of specific substituents in enhancing or diminishing biological efficacy.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on HepG2 Cells : In a controlled experiment, treatment with varying concentrations demonstrated a dose-dependent inhibition of cell viability, with significant effects observed at concentrations as low as 1 µM.

- In Vivo Models : Animal studies are ongoing to evaluate the pharmacokinetics and therapeutic potential in tumor-bearing models, aiming to establish a correlation between in vitro findings and clinical outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

Key Analogs:

- Compound 1 (): (S)-2,6-Dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide Structural Differences: Chloro substituents on benzamide vs. methoxy in the target compound; pyridin-4-yl vs. pyridin-2-ylamino. Impact: Chlorine’s electron-withdrawing nature increases lipophilicity but may reduce aqueous solubility compared to the methoxy group . Pyridin-4-yl vs. Synthesis: Prepared via a general diaminopyrimidine coupling procedure; LCMS [M+H]+ = 447.1 .

- Compound 2 (): 2,6-Dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide Structural Differences: 4-Hydroxypiperidin-1-yl substituent vs. pyridin-2-ylamino in the target.

- Thiazolyl/Isoxazolyl Derivatives (): e.g., 2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide Structural Differences: Thioether-linked thiazole/isoxazole vs. methoxybenzamide. The trifluoromethyl group in compounds enhances electrophilic interactions .

Compound 1 () : 4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What are the recommended synthetic routes and characterization methods for 4-methoxy-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide?

Methodological Answer:

- Synthesis : A multi-step approach is typically employed:

- Core Pyrimidine Formation : React 2-methyl-4,6-dichloropyrimidine with pyridin-2-amine under reflux in acetonitrile with potassium carbonate as a base to introduce the pyridin-2-ylamino group .

- Amine Coupling : Attach the ethylenediamine moiety via nucleophilic substitution using DMF as a solvent at 80°C.

- Benzamide Conjugation : React the intermediate with 4-methoxybenzoyl chloride in dichloromethane using triethylamine as a catalyst.

- Characterization :

Q. How can researchers identify and validate biological targets for this compound?

Methodological Answer:

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to kinases or GPCRs, leveraging the pyrimidine and benzamide motifs common in enzyme inhibitors .

- In Vitro Assays :

- Kinase Inhibition : Test against a panel of recombinant kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations.

- Cellular Viability : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) to assess cytotoxicity .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

Methodological Answer:

-

Design of Experiments (DoE) : Apply a fractional factorial design to test variables:

Factor Range Tested Optimal Condition Reaction Temperature 60–100°C 80°C Solvent Polarity DMF vs. THF DMF Catalyst Loading 1–5 mol% 3 mol% -

Real-Time Monitoring : Employ in-situ FTIR to track intermediate formation and adjust reaction parameters dynamically .

Q. How should contradictory bioactivity data across assays be resolved?

Methodological Answer:

- Source Analysis :

- Check assay conditions (e.g., ATP concentration in kinase assays affects IC).

- Verify compound stability (e.g., HPLC post-assay to rule out degradation).

- Orthogonal Validation :

Q. What computational strategies predict metabolic stability and pharmacokinetics?

Methodological Answer:

- ADME Modeling :

- MD Simulations : Run 100-ns trajectories to assess protein-ligand complex stability under physiological conditions .

Methodological Challenges and Solutions

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

Q. How can material science applications (e.g., sensors) be explored?

Methodological Answer:

- Functionalization : Graft the compound onto gold nanoparticles via thiol linkages for surface-enhanced Raman scattering (SERS) applications.

- Stability Testing : Expose to UV light (254 nm) for 48 hours and monitor structural integrity via XRD .

Data Contradiction Framework

| Observation | Potential Cause | Resolution Strategy |

|---|---|---|

| Variable IC in kinase assays | ATP concentration variability | Normalize ATP levels to 1 mM in all runs |

| Low solubility in PBS | Aggregation at neutral pH | Use co-solvents (e.g., 5% DMSO) or nanoemulsion |

| Inconsistent NMR peaks | Rotamer formation in solution | Heat sample to 50°C or use DMSO-d6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.